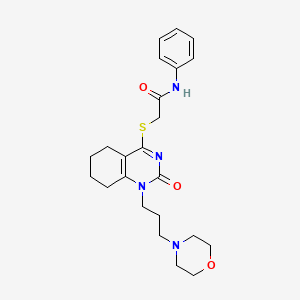![molecular formula C19H19N3O5S B2565197 (5Z)-3-[[1,3-dioxolan-2-ylmethyl(methyl)amino]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 865659-92-3](/img/structure/B2565197.png)
(5Z)-3-[[1,3-dioxolan-2-ylmethyl(methyl)amino]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-[[1,3-dioxolan-2-ylmethyl(methyl)amino]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activities
Thiopyrimidine-Glucuronide Compounds
Synthesis of novel thiopyrimidine-glucuronide compounds, involving the formation of a dihydropyrimidine skeleton and installation of a pyrimidine ring with an amino group, has been explored for biological activities (Wanare, 2022).
Methylglyoxal and Advanced Glycation End-Products
Methylglyoxal, a highly reactive alpha-oxoaldehyde, modifies amino acids in proteins, forming advanced glycation end-products associated with diabetes and neurodegenerative diseases. This research is relevant for understanding the chemical interactions and potential therapeutic targets (Nemet, Varga-Defterdarović, & Turk, 2006).
Triazafulvalene System
The synthesis of a new triazafulvalene system via cycloaddition and alkylation reactions has been explored. This involves the use of imidazolidine and pyrrole derivatives, contributing to the understanding of heterocyclic chemistry (Uršič, Svete, & Stanovnik, 2010).
Antimicrobial and Antitumor Applications
Antimicrobial Spirosteroidalthiazolidin-4-one Derivatives
Synthesis of spirosteroidalthiazolidin-4-one derivatives of sulfa drugs has shown promising antimicrobial activities against various pathogenic bacteria and fungi. This indicates potential applications in developing new antimicrobial agents (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).
Antimicrobial Thiazolidinone, Thiazoline, and Thiophene Derivatives
The synthesis of new thiazolidinone, thiazoline, and thiophene derivatives has been carried out, with some compounds exhibiting significant antimicrobial activities. This research is valuable for the development of new antimicrobial therapies (Gouda, Berghot, Shoeib, & Khalil, 2010).
Antitumor Screening of Thiazolidin Derivatives
A series of thiazolidin derivatives has been synthesized and evaluated for antitumor activity. This indicates the potential for developing new antitumor agents (Horishny & Matiychuk, 2020).
Pharmacological and Chemical Properties
Synthesis and Pharmacological Evaluation
The synthesis and evaluation of thiazolidin-4-one derivatives as potential antimicrobial agents have been conducted, contributing to the field of medicinal chemistry and drug development (Baviskar, Khadabadi, & Deore, 2013).
Molecular Docking and Cytotoxicity Studies
Molecular docking and cytotoxicity studies on certain N-substituted sulfonamides have been performed, highlighting the importance of structural modifications in enhancing biological activity (Siddiqui et al., 2014).
Eigenschaften
IUPAC Name |
(5Z)-3-[[1,3-dioxolan-2-ylmethyl(methyl)amino]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-21(9-16-25-6-7-26-16)11-22-18(24)14(20-19(22)28)8-12-10-27-15-5-3-2-4-13(15)17(12)23/h2-5,8,10,16H,6-7,9,11H2,1H3,(H,20,28)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOAPPIPEXQNAV-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1OCCO1)CN2C(=O)C(=CC3=COC4=CC=CC=C4C3=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1OCCO1)CN2C(=O)/C(=C/C3=COC4=CC=CC=C4C3=O)/NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

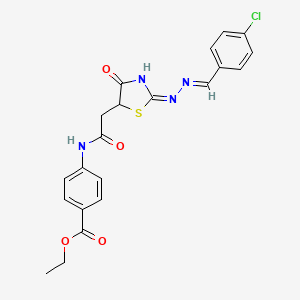
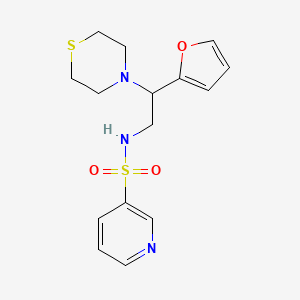
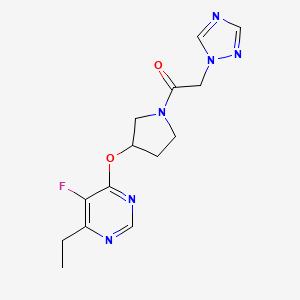

![1-(3-chloro-4-fluorobenzoyl)-6'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2565124.png)
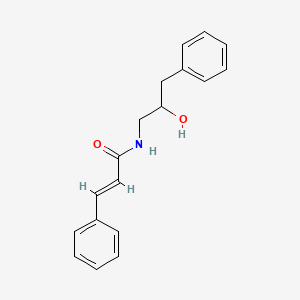
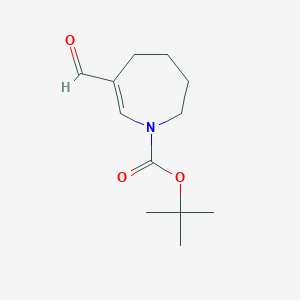

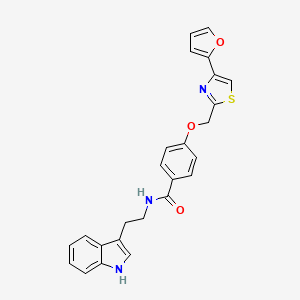
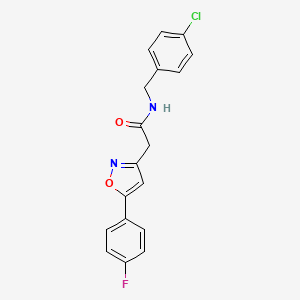
![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2565132.png)
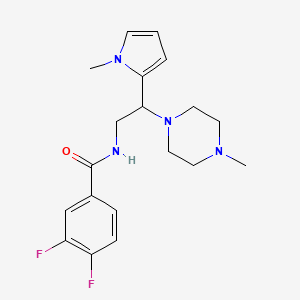
![6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2565136.png)
